molecular formula C14H14O2 B13530374 2-Methyl-3-(naphthalen-2-yl)propanoic acid

2-Methyl-3-(naphthalen-2-yl)propanoic acid

Cat. No.: B13530374
M. Wt: 214.26 g/mol
InChI Key: GDLGGKYOPIKBLB-UHFFFAOYSA-N
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Description

2-Methyl-3-(naphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C14H14O2 It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by a methyl group and a naphthyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(naphthalen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of naphthalene-2-carboxylic acid.

    Reduction: Formation of 2-methyl-3-(naphthalen-2-yl)propanol.

    Substitution: Formation of halogenated derivatives of the naphthalene ring.

Scientific Research Applications

2-Methyl-3-(naphthalen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(naphthalen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The naphthalene moiety can facilitate binding to hydrophobic pockets in proteins, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

    2-Naphthalen-2-yl-propionic acid: Similar structure but lacks the methyl group on the second carbon atom.

    3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester: Contains an ester group instead of a carboxylic acid group.

    2-Amino-3-(naphthalen-1-yl)propanoic acid: Contains an amino group instead of a methyl group.

Uniqueness: 2-Methyl-3-(naphthalen-2-yl)propanoic acid is unique due to the presence of both a methyl group and a naphthyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions in various fields of research and industry.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-methyl-3-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C14H14O2/c1-10(14(15)16)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8H2,1H3,(H,15,16)

InChI Key

GDLGGKYOPIKBLB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=CC=CC=C2C=C1)C(=O)O

Origin of Product

United States

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